6-Des(diethanolamino)-6-chloro Dipyridamole is a derivative of Dipyridamole, a compound known for its role in inhibiting adenosine transport. [] This structural modification leads to a distinct molecular entity with its own set of chemical properties and potential applications in scientific research.
6-Des(diethanolamino)-6-chloro Dipyridamole is a derivative of dipyridamole, a well-known phosphodiesterase inhibitor utilized primarily in cardiovascular medicine. This compound is characterized by the removal of a diethanolamino group and the presence of a chlorine atom at the sixth position of the dipyridamole structure. It is often studied for its potential implications in pharmacology and medicinal chemistry.
Source: The compound can be synthesized from various precursors, particularly through reactions involving 2,6-dichloro-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine and diethanolamine .
Classification: 6-Des(diethanolamino)-6-chloro Dipyridamole falls under the category of organic compounds, specifically as a chlorinated derivative of dipyridamole. Its chemical structure places it within the broader class of pyrimidines and piperidines.
The synthesis of 6-Des(diethanolamino)-6-chloro Dipyridamole typically involves several key steps:
Technical details indicate that variations in temperature and reaction conditions can significantly influence yield and purity. For instance, maintaining a temperature below 130°C has been shown to enhance product quality while minimizing impurities .
The molecular formula for 6-Des(diethanolamino)-6-chloro Dipyridamole is , with a molecular weight of approximately 435.95 g/mol.
The chemical reactivity of 6-Des(diethanolamino)-6-chloro Dipyridamole can be attributed to its functional groups:
The mechanism of action for 6-Des(diethanolamino)-6-chloro Dipyridamole is primarily linked to its role as a phosphodiesterase inhibitor. By inhibiting phosphodiesterase enzymes, it increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to:
Data indicates that concentrations as low as 1 nmol/ml can achieve significant inhibition of adenosine metabolism in blood, showcasing its potency in therapeutic applications .
The compound's density and solubility characteristics indicate potential for varied applications in pharmaceutical formulations.
6-Des(diethanolamino)-6-chloro Dipyridamole has several scientific uses:
6-Des(diethanolamino)-6-chloro dipyridamole (CAS RN: 54093-92-4) is a structurally defined analog of the antiplatelet drug dipyridamole. Its systematic IUPAC name is 2-[[2-chloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol, reflecting its core pyrimidopyrimidine scaffold substituted with chloro, piperidinyl, and mono-diethanolamino groups [1] [6]. The molecular formula is C₂₀H₃₀ClN₇O₂, with a molecular weight of 435.95 g/mol. It is characterized as a yellow solid with moderate solubility in chloroform and DMSO under heated conditions, and it melts at 155–157°C [1] [5].
Table 1: Nomenclature and Identifiers
Category | Designation |
---|---|
Systematic Name | 2-[[2-chloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol |
Synonyms | Dipyridamole EP Impurity C, Dipyridamole Impurity 3, Dipyridamole Related Compound C |
CAS Registry Number | 54093-92-4 |
Molecular Formula | C₂₀H₃₀ClN₇O₂ |
SMILES | C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)Cl |
InChIKey | CWZFYGCEBHRUNO-UHFFFAOYSA-N |
Table 2: Molecular Comparison with Parent Compound
Property | 6-Des(diethanolamino)-6-chloro Dipyridamole | Dipyridamole (Parent) |
---|---|---|
Molecular Formula | C₂₀H₃₀ClN₇O₂ | C₂₄H₄₀N₈O₄ |
Molecular Weight | 435.95 g/mol | 504.63 g/mol |
Key Structural Change | Single diethanolamine group, chloro substitution | Two diethanolamine groups |
This compound emerged from studies focused on modifying dipyridamole’s structure to address its pharmacokinetic limitations. Originally synthesized in the mid-20th century, dipyridamole (Persantine®) was developed as a coronary vasodilator and later repurposed as an antiplatelet agent [7]. Its synthesis involves nucleophilic substitution where 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine reacts with diethanolamine under high temperatures (150–200°C) [8]. These aggressive conditions often lead to partial dealkylation or incomplete substitution, inadvertently generating 6-des(diethanolamino)-6-chloro dipyridamole as a process-related impurity [8].
Research in the 2020s highlighted dipyridamole’s potential in treating pulmonary fibrosis and COVID-19-related lung complications, but its clinical utility was hampered by poor metabolic stability (half-life of 7 minutes in rat liver microsomes) [3]. This spurred targeted analog design, including systematic exploration of modifications to the diethanolamine groups. While not itself a therapeutic candidate, 6-des(diethanolamino)-6-chloro dipyridamole served as a critical intermediate in structure-activity relationship (SAR) studies. These investigations revealed that replacing even one diethanolamine moiety significantly altered phosphodiesterase (PDE) binding affinity and metabolic resilience [3].
In pharmaceutical quality control, 6-des(diethanolamino)-6-chloro dipyridamole is classified as Dipyridamole EP Impurity C and Dipyridamole USP Related Compound C, underscoring its regulatory relevance [1] [6]. It is a major indicator of synthesis inefficiency, arising from:
Table 3: Regulatory and Analytical Status
Pharmaceutical Compendium | Designation | Typical Acceptance Limit |
---|---|---|
European Pharmacopoeia (EP) | Dipyridamole Impurity C | ≤0.15% w/w |
United States Pharmacopeia (USP) | Related Compound C | ≤0.15% w/w |
Analytically, it is monitored using reverse-phase HPLC with UV detection, leveraging its distinct retention time and spectral properties [1] [8]. Pharmacologically, while it exhibits reduced PDE5 inhibitory activity (IC₅₀ >300 nM) compared to dipyridamole (IC₅₀ = 235 nM), its presence above thresholds can compromise drug efficacy and safety [3] [7]. Consequently, purification protocols often employ recrystallization from hydrocarbon-alcohol mixtures or chromatography to limit this impurity to pharmacopeial standards [8]. Recent research further utilizes it as a scaffold for designing metabolically stable analogs, emphasizing its dual role as a critical impurity and a structural template in medicinal chemistry [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1